Methyl 2-amino-3-(naphthalen-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(naphthalen-1-yl)propanoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of alanine, where the amino group is substituted with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate typically involves the esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form naphthyl-substituted amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under basic or acidic conditions.
Major Products:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Naphthyl-substituted amines, alcohols.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(naphthalen-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
- Methyl 3-amino-3-(naphthalen-2-yl)propanoate
- Methyl 2-(naphthalen-1-yloxy)propanoate
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
Comparison: Methyl 2-amino-3-(naphthalen-1-yl)propanoate is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-amino-3-naphthalen-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPYIXRWGSJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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